molecular formula C22H24ClN5O B610404 Rabeximod CAS No. 872178-65-9

Rabeximod

Cat. No.: B610404
CAS No.: 872178-65-9
M. Wt: 409.9 g/mol
InChI Key: PDNNUMNEXITLCZ-UHFFFAOYSA-N
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Description

Rabeximod is an orally administered small molecule compound currently under investigation for the treatment of moderate to severe active rheumatoid arthritis. This compound is unique in its mode of action, selectively targeting inflammatory macrophages via the NFkB pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rabeximod involves the preparation of 9-Chloro-2,3-dimethyl-6-(N,N-dimethylaminoethylamino-2-oxoethyl)-6H-indolo-[2,3-b]quinoxaline. The process is suitable for large-scale synthesis and good manufacturing practice (GMP) production . The synthetic route includes the following steps:

    Formation of the Indoloquinoxaline Core: The core structure is synthesized through a series of condensation reactions involving benzene and pyrazine derivatives.

    Chlorination: Introduction of the chlorine atom at the 9th position of the indoloquinoxaline core.

    Dimethylaminoethylamino Substitution: Substitution reactions to introduce the N,N-dimethylaminoethylamino group at the 6th position.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is scaled up to produce quantities suitable for clinical and commercial use. The process parameters are optimized to ensure high yield and purity, making it suitable for GMP production .

Chemical Reactions Analysis

Types of Reactions

Rabeximod undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies.

Scientific Research Applications

Rabeximod has a wide range of scientific research applications:

Comparison with Similar Compounds

Rabeximod is unique among marketed rheumatoid arthritis drugs and those in development due to its selective targeting of inflammatory macrophages . Similar compounds include:

    Methotrexate: A first-line treatment for rheumatoid arthritis, but with a different mode of action.

    Biologics (e.g., Adalimumab): Target specific cytokines but require injection.

    Janus Kinase Inhibitors (e.g., Tofacitinib): Target intracellular signaling pathways but have a broader range of effects.

This compound stands out due to its oral administration and favorable safety profile, making it a promising first-in-class treatment option for patients with inadequate responses to existing therapies .

Properties

CAS No.

872178-65-9

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

IUPAC Name

2-(9-chloro-2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide

InChI

InChI=1S/C22H24ClN5O/c1-13-9-17-18(10-14(13)2)26-22-21(25-17)16-11-15(23)5-6-19(16)28(22)12-20(29)24-7-8-27(3)4/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,29)

InChI Key

PDNNUMNEXITLCZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CC(=O)NCCN(C)C)C=CC(=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CC(=O)NCCN(C)C)C=CC(=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ROB-803;  ROB-803;  ROB-803;  Rabeximod.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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